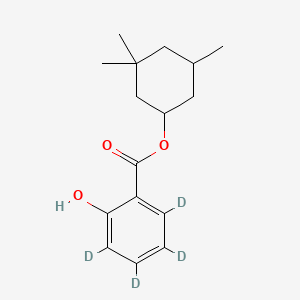
Homosalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homosalate is an organic compound commonly used in sunscreens as a chemical ultraviolet filter to protect the skin from sun damage . The deuterium labeling in Homosalate-d4 makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Homosalate involves several steps. Initially, isophorone is used as a raw material, which undergoes a hydrogenation reaction in the presence of a catalyst. This is followed by an epimerization reaction to produce 3,3,5-Trimethylcyclohexanol. The final step involves a transesterification reaction between 3,3,5-Trimethylcyclohexanol and methyl salicylate to yield Homosalate .
Industrial Production Methods: The industrial production of Homosalate follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly and efficient, ensuring high purity and quality of the final product. The cis form content is typically greater than or equal to 85.0 percent, while the trans form content is less than or equal to 15 percent .
Analyse Des Réactions Chimiques
Types of Reactions: Homosalate-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated alcohols .
Applications De Recherche Scientifique
Homosalate-d4 is widely used in scientific research due to its unique properties. It is primarily used as a tracer in pharmacokinetic studies to quantify drug metabolism and distribution. The deuterium labeling allows for precise tracking of the compound within biological systems . Additionally, this compound is used in studies related to sunscreen formulations to understand the photoprotection mechanisms and improve the efficacy of ultraviolet filters .
Mécanisme D'action
The mechanism of action of Homosalate-d4 involves its ability to absorb ultraviolet radiation and convert it into less harmful infrared radiation (heat). This process protects the skin from ultraviolet-induced damage. The enol tautomer of Homosalate undergoes ultrafast excited state intramolecular proton transfer upon photoexcitation in the ultraviolet B region. The excess energy is then dissipated non-radiatively, providing effective photoprotection .
Comparaison Avec Des Composés Similaires
Homosalate-d4 is compared with other similar compounds such as octyl salicylate, octocrylene, and avobenzone. While all these compounds serve as ultraviolet filters, this compound’s deuterium labeling makes it unique for research purposes. The deuterium atoms provide stability and allow for detailed pharmacokinetic studies, which are not possible with non-deuterated compounds .
List of Similar Compounds:- Octyl salicylate
- Octocrylene
- Avobenzone
Conclusion
This compound is a valuable compound in scientific research, particularly in the fields of pharmacokinetics and sunscreen formulation. Its unique properties, including deuterium labeling, make it an essential tool for studying drug metabolism and improving ultraviolet protection.
Propriétés
Formule moléculaire |
C16H22O3 |
|---|---|
Poids moléculaire |
266.37 g/mol |
Nom IUPAC |
(3,3,5-trimethylcyclohexyl) 2,3,4,5-tetradeuterio-6-hydroxybenzoate |
InChI |
InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3/i4D,5D,6D,7D |
Clé InChI |
WSSJONWNBBTCMG-UGWFXTGHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CC(CC(C2)(C)C)C)O)[2H])[2H] |
SMILES canonique |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


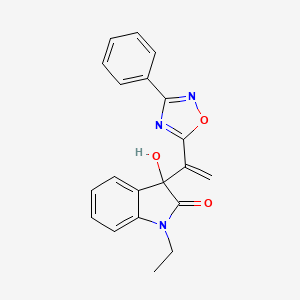


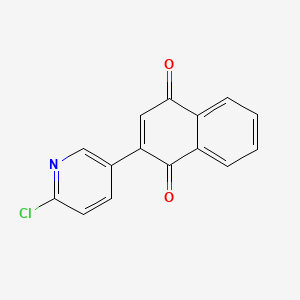
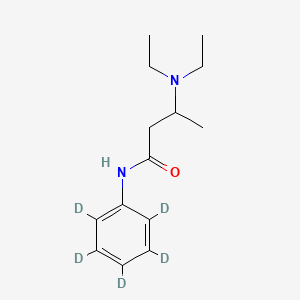
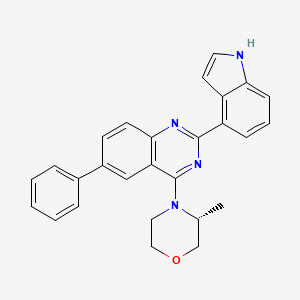
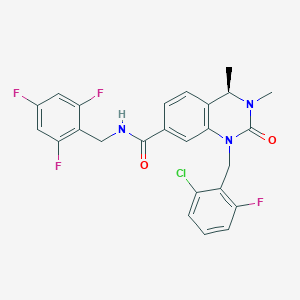

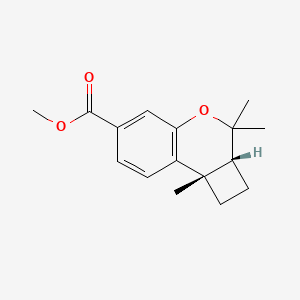

![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)

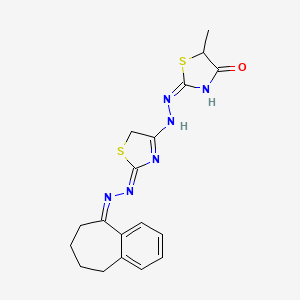
![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
